Key parameters during synthesis may include:
The molecular structure of YM-90709 can be described using the following characteristics:
Crystallographic studies or computational modeling could provide additional insights into the three-dimensional conformation of YM-90709, which is crucial for understanding its interaction with the interleukin-5 receptor.
YM-90709 primarily engages in competitive inhibition of interleukin-5 at its receptor site. In functional assays, it has demonstrated an IC50 value of approximately 0.45 µM against interleukin-5-induced eosinophil survival, indicating its potency as an antagonist. The compound does not significantly affect granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling, suggesting a selective action that minimizes potential off-target effects.
In vivo studies have shown that intravenous administration of YM-90709 can inhibit antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid in animal models, further validating its role as an effective antagonist.
The mechanism of action for YM-90709 involves blocking the binding site of interleukin-5 on its receptor. By preventing this interaction, YM-90709 effectively reduces eosinophil activation and survival. Eosinophils are key players in inflammatory responses associated with asthma and allergies; thus, inhibiting their function can lead to decreased inflammation and symptom relief.
The detailed mechanism includes:
YM-90709 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
YM-90709 has significant potential applications in the treatment of respiratory diseases characterized by eosinophilic inflammation, such as asthma and chronic rhinosinusitis. Its role as an interleukin-5 receptor antagonist positions it within a class of therapies aimed at managing allergic responses and reducing reliance on corticosteroids.
Potential applications include:
IL-5 serves as the master regulator of eosinophil biology through multifaceted mechanisms:
Table 1: Key Eosinophil-Derived Mediators Regulated by IL-5
Mediator | Biological Function | Pathological Consequence |
---|---|---|
Major Basic Protein (MBP) | Cytotoxic to parasites/epithelium | Airway epithelial damage, bronchial hyperreactivity |
Eosinophil Cationic Protein (ECP) | RNAse activity, neurotoxicity | Neuronal dysfunction, mucus hypersecretion |
Eosinophil Peroxidase (EPO) | Oxidative burst, halogenation | Tissue oxidation, DNA damage |
Leukotriene C4 (LTC4) | Bronchoconstriction, vascular permeability | Airway remodeling, edema |
Clinical correlations show that IL-5 levels in sputum and serum correlate with eosinophil counts, exacerbation frequency, and disease severity in asthma and CRSwNP [1] [7]. In allergic fungal sinusitis (AFS), IL-5 overexpression in polyps correlates with Lund-Mackay radiological scores and SNOT-22 symptom severity [7].
The IL-5 receptor (IL-5R) is a heterodimeric complex comprising:
Table 2: Structural and Functional Domains of IL-5R Subunits
Subunit | Domains | Binding Partners | Function |
---|---|---|---|
IL-5Rα | D1 (N-terminal) | IL-5 C-terminus | High-affinity cytokine docking |
D2-D3 (CRM) | βc interface | Stabilization of ternary complex | |
βc | Fibronectin-III | JAK1/JAK2 kinases | Signal initiation via JAK/STAT |
Cytoplasmic PPXP | STAT5 transcription factor | Proliferation/survival signaling |
The 2024 cryo-EM structure (PDB: 8TLD) revealed a hexameric assembly where one IL-5 homodimer engages two IL-5Rα chains and two βc subunits, forming a 2:2:2 stoichiometry [10]. This architecture positions JAK2 (bound to βc) and JAK1 (bound to IL-5Rα) for trans-phosphorylation upon ligand binding. Downstream signaling involves:
Soluble IL-5Rα isoforms act as endogenous antagonists, while membrane-bound receptors exhibit Kd values of 170–330 pM for IL-5 [3] [6].
The IL-5/IL-5R axis is targeted by three classes of biologics and small molecules:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7